molecular formula C24H20Cl2N2 B12794937 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- CAS No. 146204-78-6

1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-

Cat. No.: B12794937
CAS No.: 146204-78-6
M. Wt: 407.3 g/mol
InChI Key: LRJWVCQKBCSIJS-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-: is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the methanamine group and the substitution of the phenyl groups. Common reagents used in these reactions include:

    Pyrrole: The starting material for the synthesis.

    Phenyl halides: For the substitution reactions.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrrole oxides, while reduction may yield various amine derivatives.

Scientific Research Applications

1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-3-methanamine, 1-methyl-
  • 1H-Pyrrole-3-methanamine, alpha,1-dimethyl-

Uniqueness

Compared to similar compounds, 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl- is unique due to its specific substitution pattern and the presence of the dichlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

146204-78-6

Molecular Formula

C24H20Cl2N2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[[1-(2,4-dichlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]aniline

InChI

InChI=1S/C24H20Cl2N2/c1-17-19(16-27-21-10-6-3-7-11-21)14-24(18-8-4-2-5-9-18)28(17)23-13-12-20(25)15-22(23)26/h2-15,27H,16H2,1H3

InChI Key

LRJWVCQKBCSIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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